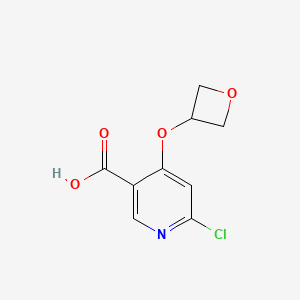
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile
Vue d'ensemble
Description
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound with the molecular formula C8H5F3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fifth position, and an acetonitrile group at the third position of the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile can be achieved through several methods:
Reaction of 5-(trifluoromethyl)pyridine with ammonia: This method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to produce the desired compound.
Reaction of 2-Amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate: In this method, 2-Amino-5-(trifluoromethyl)pyridine hydrochloride is reacted with sodium carbonate to produce the free base, which is then reacted with ammonia to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in batch reactors under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The acetonitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield various substituted derivatives.
Applications De Recherche Scientifique
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, while the acetonitrile group can participate in various chemical reactions within the cell. These interactions result in the modulation of specific biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-bromo-5-(trifluoromethyl)pyridine: This compound has a bromine atom at the third position instead of an acetonitrile group.
2-Amino-5-(trifluoromethyl)pyridine: This compound lacks the acetonitrile group at the third position.
Uniqueness
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups on the pyridine ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-[2-amino-5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(1-2-12)7(13)14-4-6/h3-4H,1H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMSFOCSEIYGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)
![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)
![1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B1409057.png)




![1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1409067.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)

![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)


